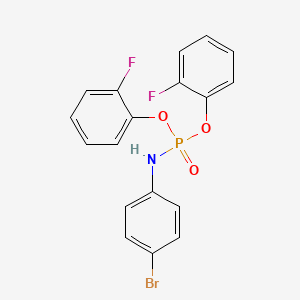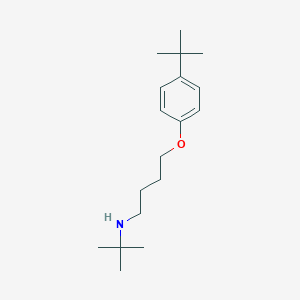
N-bis(2-fluorophenoxy)phosphoryl-4-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(2-fluorophenoxy)phosphoryl-4-bromoaniline is an organophosphorus compound characterized by the presence of fluorophenoxy and bromoaniline groups attached to a phosphoryl center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(2-fluorophenoxy)phosphoryl-4-bromoaniline typically involves a multi-step process. One common route includes the following steps:
Formation of 2-fluorophenoxyphosphoryl dichloride: This is achieved by reacting 2-fluorophenol with phosphoryl chloride under controlled conditions.
Substitution Reaction: The 2-fluorophenoxyphosphoryl dichloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-bis(2-fluorophenoxy)phosphoryl-4-bromoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
N-bis(2-fluorophenoxy)phosphoryl-4-bromoaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of organophosphorus compounds with biological systems.
Mécanisme D'action
The mechanism of action of N-bis(2-fluorophenoxy)phosphoryl-4-bromoaniline involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluorophenoxy and bromoaniline groups can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-bis(2-fluorophenoxy)phosphoryl-2-bromoaniline
- N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline
Uniqueness
N-bis(2-fluorophenoxy)phosphoryl-4-bromoaniline is unique due to the specific positioning of the bromo group on the aniline ring, which can influence its reactivity and interaction with biological targets. The presence of two fluorophenoxy groups also imparts distinct electronic properties that can be advantageous in certain applications.
Propriétés
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2NO3P/c19-13-9-11-14(12-10-13)22-26(23,24-17-7-3-1-5-15(17)20)25-18-8-4-2-6-16(18)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVPKQSCNWJJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5193250.png)
![N-(3-acetylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5193252.png)
![(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5193253.png)
![N'-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5193256.png)
![1-[(4-methoxy-1-naphthyl)methyl]-2-methylpiperidine](/img/structure/B5193261.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193265.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B5193266.png)


![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B5193299.png)
![N-[4-[(3,4-difluoroanilino)methyl]phenyl]acetamide](/img/structure/B5193312.png)
![5-[[4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5193324.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5193326.png)
